

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride CAS number 19997-54-7.

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Compound of Interest

Compound Name:	(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
Cat. No.:	B009394

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An In-depth Technical Guide to **(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride** (CAS: 19997-54-7)

Executive Summary

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a chiral amine featuring the 2,3-dihydrobenzofuran scaffold. This heterocyclic motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs.[1][2][3][4] Its significance lies in its utility as a versatile building block for constructing more complex molecules with potential therapeutic applications, ranging from anti-inflammatory and anticancer agents to central nervous system agonists.[1][3][4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, state-of-the-art analytical characterization, and applications in modern drug discovery, offering field-proven insights for professionals in the pharmaceutical sciences.

Physicochemical and Structural Properties

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is the salt form of a primary amine, which enhances its stability and aqueous solubility, making it amenable for use in biological assays and as a synthetic intermediate. The core structure consists of a benzene ring fused to a dihydrofuran ring, with an aminomethyl substituent at the chiral center (C2).

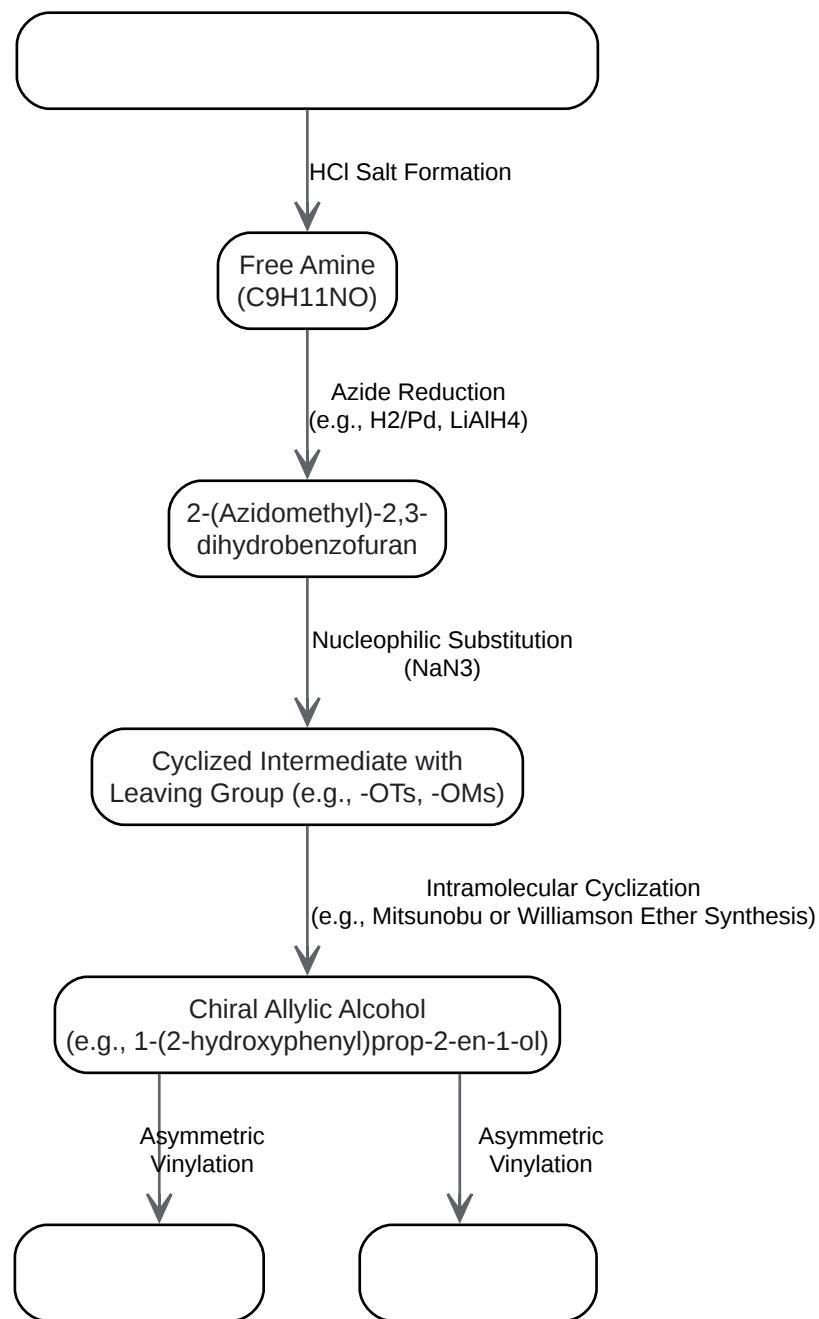
Property	Value	Source
CAS Number	19997-54-7	[6] [7]
Molecular Formula	C ₉ H ₁₂ ClNO	[6] [8] [9]
Molecular Weight	185.65 g/mol	[6] [8]
IUPAC Name	(2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride	[10]
Appearance	White Solid (Typical)	[11]
Synonyms	2-Aminomethyl-2,3-dihydrobenzofuran HCl, 1-(2,3-dihydro-1-benzofuran-2-yl)methanamine HCl	[7] [10]
Chirality	Contains one stereocenter at the C2 position, existing as (R) and (S) enantiomers.	

Synthesis and Stereochemical Control

The synthesis of chiral 2,3-dihydrobenzofurans is a well-explored area of organic chemistry, driven by the scaffold's prevalence in bioactive molecules.[\[12\]](#)[\[13\]](#) Asymmetric synthesis is crucial for accessing specific enantiomers, which often exhibit distinct pharmacological profiles.

Retrosynthetic Analysis and Strategy

A common and effective strategy for synthesizing the target molecule involves the stereoselective cyclization of a suitably substituted phenol precursor. The key challenge is the establishment of the C2 stereocenter. This can be achieved through various asymmetric methods, including catalyst-controlled cyclization or the use of chiral starting materials. A plausible retrosynthetic pathway is outlined below.



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Caption: Retrosynthetic pathway for the target compound.

Exemplary Synthetic Protocol

The following protocol describes a validated, multi-step synthesis that allows for stereochemical control.[14]

Step 1: Asymmetric Vinylation of Salicylaldehyde

- To a cooled (-78 °C) solution of salicylaldehyde in an anhydrous solvent (e.g., THF), add a chiral catalyst system (e.g., a chiral amino alcohol with a dialkylzinc reagent).
- Slowly add vinyl magnesium bromide or a similar vinyl nucleophile.
- Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography to yield the chiral allylic alcohol.
 - Causality: The use of a chiral catalyst is paramount. It creates a diastereomeric transition state that favors the formation of one enantiomer of the alcohol over the other, thereby establishing the key stereocenter early in the synthesis.

Step 2: Intramolecular O-Alkylation (Cyclization)

- Convert the alcohol into a species with a good leaving group. For instance, react the chiral alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
- Treat the resulting tosylate with a base (e.g., sodium hydride) to deprotonate the phenolic hydroxyl group.
- The resulting phenoxide will undergo an intramolecular Williamson ether synthesis, displacing the tosylate to form the 2,3-dihydrobenzofuran ring stereospecifically.
 - Causality: This SN2 reaction proceeds with an inversion of configuration at the carbon bearing the leaving group. This must be accounted for when designing the synthesis to obtain the desired final enantiomer.

Step 3: Conversion to the Amine

- The vinyl group of the cyclized product is first converted to a primary alcohol (e.g., via hydroboration-oxidation).
- This alcohol is then converted into a leaving group (e.g., mesylate or tosylate).

- React the intermediate with sodium azide (NaN_3) in a polar aprotic solvent like DMF to form the azide.
- Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$).[\[14\]](#)
 - Self-Validation: Each step can be monitored by TLC for completion, and the structure of each intermediate must be confirmed by ^1H NMR and Mass Spectrometry before proceeding.

Step 4: Hydrochloride Salt Formation

- Dissolve the final purified free-base amine in a suitable solvent like diethyl ether or ethyl acetate.
- Add a stoichiometric amount of HCl (as a solution in ether or as a gas) to precipitate the hydrochloride salt.
- Filter and dry the resulting white solid under vacuum.

Analytical Characterization and Quality Control

Given the chiral nature of (2,3-Dihydrobenzofuran-2-yl)methanamine, robust analytical methods are required to determine not only chemical purity but also enantiomeric excess (ee).

Overview of Analytical Techniques

Chromatographic methods are the gold standard for chiral amine analysis, offering both separation and quantification.[\[15\]](#)[\[16\]](#) Spectroscopic methods provide essential structural confirmation.

Technique	Application	Strengths & Considerations
Chiral HPLC	Enantiomeric excess (ee) determination, purity analysis.	High accuracy and resolution. Requires a chiral stationary phase (CSP). Method development can be intensive. [17]
Chiral SFC	Enantiomeric excess (ee) determination, preparative separation.	Faster than HPLC, uses "greener" CO ₂ -based mobile phases. Excellent for primary amines.[18]
¹ H & ¹³ C NMR	Structural elucidation, chemical purity confirmation.	Provides definitive structural information. Chiral resolving agents can be used for ee determination.[19]
Mass Spectrometry (MS)	Molecular weight confirmation, impurity identification.	High sensitivity. Typically coupled with GC or LC for mixture analysis.
Circular Dichroism (CD)	Confirmation of absolute configuration.	Provides a spectroscopic fingerprint for each enantiomer but is not quantitative for ee on its own.[17]

Standard Operating Procedure: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a reliable method for separating the (R) and (S) enantiomers.

1. Instrumentation and Columns:

- High-Performance Liquid Chromatograph with a UV detector.
- Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for this class of compounds.

2. Method Parameters:

- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g., diethylamine, 0.1%) to improve peak shape for the amine.
- Flow Rate: Typically 0.5-1.0 mL/min.
- Detection: UV detection at a wavelength where the benzofuran chromophore absorbs (e.g., 220 nm or 280 nm).
- Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.

3. Sample Preparation and Analysis:

- Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
- Inject a small volume (e.g., 5-10 µL) onto the column.
- Record the chromatogram and integrate the peak areas for each enantiomer.
- Calculate the enantiomeric excess using the formula: $ee (\%) = [|Area_1 - Area_2| / (Area_1 + Area_2)] * 100$.

4. System Validation:

- Specificity: Inject a racemic standard to confirm baseline separation of the two enantiomer peaks.
- Linearity: Analyze a series of known concentrations to ensure the detector response is linear.
- Precision: Perform multiple injections of the same sample to check the reproducibility of the retention times and area percentages.



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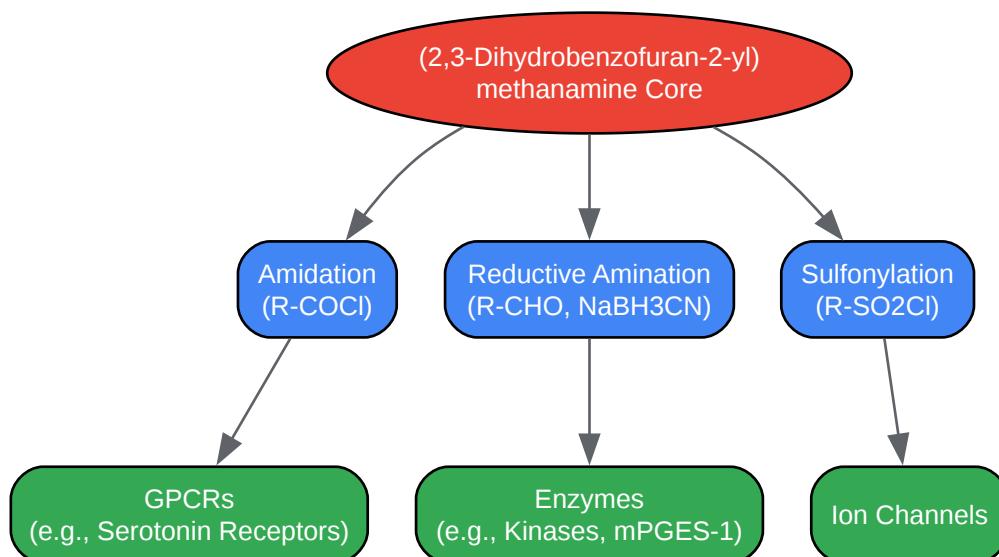
Caption: Workflow for chiral purity analysis by HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran core is a valuable pharmacophore due to its rigid structure, which can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

As a Privileged Scaffold

(2,3-Dihydrobenzofuran-2-yl)methanamine serves as an ideal starting point for library synthesis. The primary amine provides a reactive handle for derivatization via amide bond formation, reductive amination, or other N-functionalization reactions. This allows for the rapid exploration of chemical space around the core scaffold to identify potent and selective ligands for various receptors and enzymes.



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Caption: Role as a scaffold for generating diverse chemical libraries.

Known and Potential Pharmacological Roles

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a wide array of biological activities:

- Anti-Inflammatory and Anticancer Activity: Certain fluorinated and substituted dihydrobenzofurans have shown potent inhibition of inflammatory mediators like COX-2 and nitric oxide, as well as antiproliferative effects in cancer cell lines.[1][2][3]
- CNS Activity: The structural rigidity of the scaffold is useful for designing ligands for CNS targets. For example, specific derivatives have been synthesized and evaluated as selective serotonin 2C (5-HT_{2C}) receptor agonists, which are of interest for treating obesity and psychiatric disorders.[5]
- General Bioactivity: The benzofuran family of compounds, in general, exhibits a broad range of pharmacological properties, including antibacterial, antioxidant, and antiviral activities, making them a continuous source of lead compounds for drug development.[4][20]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride**.

Hazard Category	GHS Information & Precautions
Acute Toxicity	H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[21]
Skin Irritation	H315: Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[21]
Eye Irritation	H319: Causes serious eye irritation. Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[21]
Respiratory Irritation	H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.[21]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[21]
Personal Protective Equipment (PPE)	A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory.

Conclusion

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a high-value chiral building block with significant potential in pharmaceutical research and development. Its "privileged" scaffold, combined with a synthetically tractable primary amine handle, makes it an excellent starting point for the discovery of novel therapeutics. A thorough understanding of its stereocontrolled synthesis and the application of robust chiral analytical methods are critical for unlocking its full potential in creating next-generation medicines targeting a range of diseases.

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